3-(Propylamino)propionitrile
Overview
Description
3-(Propylamino)propionitrile is an organic compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . It is also known by other names such as N-(β-Cyanoethyl)propylamine and N-Cyanoethyl-N-propylamine . This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Propylamino)propionitrile can be synthesized through multiple routes. One common method involves the reaction of propylamine with acrylonitrile. The reaction is typically carried out in the presence of a catalyst such as aluminum oxide at low temperatures (around -20°C) and without the use of solvents . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as distillation and crystallization are common practices to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 3-(Propylamino)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions include primary amines, amides, and substituted nitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Propylamino)propionitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-(Propylamino)propionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Propionitrile (Ethyl cyanide): A simpler aliphatic nitrile with similar chemical properties but different applications.
Aminopropionitrile: Another related compound with a different substitution pattern on the nitrile group.
Uniqueness: 3-(Propylamino)propionitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse research applications. Its ability to act as a versatile intermediate in organic synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(propylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXEAUWIMFFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064605 | |
Record name | Propanenitrile, 3-(propylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-87-8 | |
Record name | 3-(Propylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7249-87-8 | |
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Record name | 3-(Propylamino)propanenitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007249878 | |
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Record name | 3-(Propylamino)propionitrile | |
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Record name | Propanenitrile, 3-(propylamino)- | |
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Record name | Propanenitrile, 3-(propylamino)- | |
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Record name | 7249-87-8 | |
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Record name | 3-(PROPYLAMINO)PROPANENITRILE | |
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